[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone
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Overview
Description
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Triazolyl-Piperidinyl Moiety Formation: This involves the reaction of piperidine with azides to form the triazole ring, followed by coupling with the benzodioxin-cyclopropyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound is explored for its use in the production of advanced materials. Its unique properties could contribute to the development of new polymers and other materials with specialized functions.
Mechanism of Action
The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone: shares similarities with other benzodioxin derivatives and triazole-containing compounds.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane and its derivatives.
Triazole-Containing Compounds: Compounds such as 1,2,3-triazoles and their derivatives.
Uniqueness
What sets this compound apart is its combination of these structural motifs, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(22-6-1-2-14(12-22)23-7-5-20-21-23)16-11-15(16)13-3-4-17-18(10-13)26-9-8-25-17/h3-5,7,10,14-16H,1-2,6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVANPUYMWCZZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2C3=CC4=C(C=C3)OCCO4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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